molecular formula C9H9ClN4O2 B15300557 1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B15300557
M. Wt: 240.64 g/mol
InChI Key: DUUJVORJTJHTTN-UHFFFAOYSA-N
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Description

1-[(Pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a pyridin-3-ylmethyl group at the 1-position and a carboxylic acid moiety at the 4-position, in its hydrochloride salt form. Its molecular formula is C₉H₉ClN₄O₂, with a monoisotopic mass of 204.0647 Da (free acid: C₉H₈N₄O₂) .

Properties

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)triazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8N4O2.ClH/c14-9(15)8-6-13(12-11-8)5-7-2-1-3-10-4-7;/h1-4,6H,5H2,(H,14,15);1H

InChI Key

DUUJVORJTJHTTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(N=N2)C(=O)O.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(Pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can enhance binding affinity through coordination with metal ions present in biological systems .

Comparison with Similar Compounds

Key structural distinctions :

  • Heterocyclic vs.
  • Zwitterionic vs. neutral forms : Compounds like the thiazol-2-yl derivative exhibit zwitterionic behavior due to adjacent acidic (carboxylic acid) and basic (pyridine/thiazole) groups, enhancing cell permeability .
  • Electron-withdrawing groups : The 5-CF₃ substituent in 1-(4-chlorophenyl)-5-CF₃-triazole-4-carboxylic acid enhances bioactivity by modulating electron density and binding affinity .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 1-(pyrrolidin-3-yl)-triazole-4-carboxylic acid HCl is marketed as a water-soluble solid .
  • Stability : The pyridine ring in the target compound may confer oxidative stability compared to aliphatic amines in piperidine/pyrrolidine analogues.

Q & A

Basic Research Question

  • Liquid-Liquid Extraction : Remove Cu catalysts using EDTA washes .
  • Chromatography : Flash chromatography (cyclohexane/ethyl acetate gradients) isolates triazole products with >95% purity .
  • Recrystallization : Ethanol/water mixtures yield hydrochloride salts as crystalline solids .

What mechanisms underlie the biological activity of this compound?

Advanced Research Question
Proposed mechanisms include:

  • Enzyme Inhibition : The carboxylic acid group chelates metal ions (e.g., Mg²⁺ in kinases) .
  • Intercalation : Planar triazole-pyridine systems disrupt DNA/RNA synthesis in rapidly dividing cells .
  • Receptor Antagonism : Pyridinylmethyl groups mimic natural ligands (e.g., ATP in kinase pockets) .

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